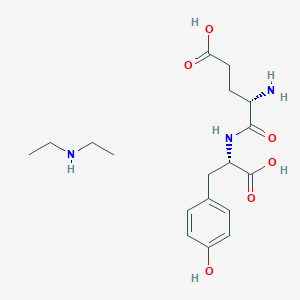

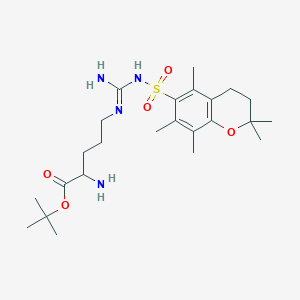

H-Glu-Tyr-OH.DEA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is typically a solid substance, often appearing as a colorless or white crystalline material. It is soluble in water and some organic solvents like methanol and ethanol . Glutamyl tyrosine is relatively stable under light and air but may decompose or react under high temperatures and strong acidic or basic conditions .

Preparation Methods

The synthesis of H-Glu-Tyr-OH.DEA can be achieved through various methods. One common approach involves the reaction of phthalimide with glutamic acid to form phthalimide glutamate, which is then hydrolyzed to produce glutamyl tyrosine . Another method involves the use of activated ethers to synthesize polypeptides containing the Glu-Tyr sequence . Industrial production methods often utilize solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

H-Glu-Tyr-OH.DEA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .

Scientific Research Applications

H-Glu-Tyr-OH.DEA has a wide range of scientific research applications. In chemistry, it is used as a biochemical synthesis intermediate, participating in the synthesis of peptides and proteins . In biology and medicine, it has potential antioxidant, anti-inflammatory, and anti-aging properties, although more research is needed to confirm these effects . Additionally, it is used in the study of molecular mechanisms and signaling pathways, particularly those involving peptide interactions and modifications .

Mechanism of Action

The mechanism of action of H-Glu-Tyr-OH.DEA involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like angiotensin I-converting enzyme (ACE) by forming stable complexes with the enzyme’s active site pockets . This interaction is primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy . Additionally, the compound can undergo hydroxylation reactions catalyzed by enzymes like tyrosinase, leading to the formation of reactive quinones .

Comparison with Similar Compounds

H-Glu-Tyr-OH.DEA can be compared to other similar dipeptides, such as H-gamma-Glu-Tyr-OH and other glutamyl-containing peptides . These compounds share similar structural features and biochemical properties but may differ in their specific amino acid sequences and functional groups. The uniqueness of this compound lies in its specific combination of glutamic acid and tyrosine, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula |

C18H29N3O6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid;N-ethylethanamine |

InChI |

InChI=1S/C14H18N2O6.C4H11N/c15-10(5-6-12(18)19)13(20)16-11(14(21)22)7-8-1-3-9(17)4-2-8;1-3-5-4-2/h1-4,10-11,17H,5-7,15H2,(H,16,20)(H,18,19)(H,21,22);5H,3-4H2,1-2H3/t10-,11-;/m0./s1 |

InChI Key |

LBDWQPKSJKBFRR-ACMTZBLWSA-N |

Isomeric SMILES |

CCNCC.C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CCNCC.C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)

![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)

![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)

![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)

![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)

![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)

![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)

![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)